5-Bromo-2-hydroxy-3-nitrobenzaldehyde

Antibacterial agents Schiff base complexes Medicinal chemistry

5-Bromo-2-hydroxy-3-nitrobenzaldehyde (CAS 16634-88-1), also known as 5-Bromo-3-nitrosalicylaldehyde, is a polyfunctional aromatic aldehyde with a molecular formula of C7H4BrNO4 and a molecular weight of 246.01 g/mol. It is characterized by the presence of three reactive functional groups on a benzaldehyde core: a hydroxyl group at the 2-position, a nitro group at the 3-position, and a bromo substituent at the 5-position.

Molecular Formula C7H4BrNO4
Molecular Weight 246.01 g/mol
CAS No. 16634-88-1
Cat. No. B090857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-hydroxy-3-nitrobenzaldehyde
CAS16634-88-1
Molecular FormulaC7H4BrNO4
Molecular Weight246.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])Br
InChIInChI=1S/C7H4BrNO4/c8-5-1-4(3-10)7(11)6(2-5)9(12)13/h1-3,11H
InChIKeyYEYPSUQQZNDKDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-hydroxy-3-nitrobenzaldehyde (CAS 16634-88-1) for Research and Procurement: Core Properties and Structural Identity


5-Bromo-2-hydroxy-3-nitrobenzaldehyde (CAS 16634-88-1), also known as 5-Bromo-3-nitrosalicylaldehyde, is a polyfunctional aromatic aldehyde with a molecular formula of C7H4BrNO4 and a molecular weight of 246.01 g/mol [1]. It is characterized by the presence of three reactive functional groups on a benzaldehyde core: a hydroxyl group at the 2-position, a nitro group at the 3-position, and a bromo substituent at the 5-position [2]. This specific substitution pattern renders it a versatile building block in organic synthesis, particularly valued in medicinal chemistry and materials science for constructing complex molecular architectures [3].

Synthesis Workflow Polyfunctional aromatic aldehyde for Schiff base and metal complex construction
Structural Utility Bromo substituent at 5-position enables cross-coupling and metal coordination reactivity
Procurement Specification High-purity grade available with defined melting point for QC verification

Why 5-Bromo-2-hydroxy-3-nitrobenzaldehyde Cannot Be Simply Replaced by Common Analogs in Research Applications


The unique combination and specific ring positions of the bromo, hydroxyl, and nitro groups on 5-Bromo-2-hydroxy-3-nitrobenzaldehyde dictate its reactivity, electronic properties, and resultant biological activity in derived compounds. Generic substitution with other halogenated salicylaldehydes (e.g., 5-chloro-2-hydroxy-3-nitrobenzaldehyde) or regioisomers (e.g., 3-bromo-2-hydroxy-5-nitrobenzaldehyde) is not scientifically equivalent. The bromo substituent's size and electronegativity differ from those of other halogens, influencing the compound's behavior in cross-coupling reactions and its ability to form stable metal complexes . Furthermore, the precise arrangement of electron-withdrawing (nitro) and electron-donating (hydroxyl) groups is critical for the formation and biological function of its derivatives, as demonstrated in comparative antibacterial studies of its metal complexes [1].

Halogen Mismatch

5-Chloro analog alters cross-coupling reactivity and metal complex stability due to different halogen size and electronegativity.

Regioisomer Mismatch

3-Bromo-2-hydroxy-5-nitrobenzaldehyde changes the electronic push-pull pattern, shifting coordination behavior and biological activity profile of derived complexes.

Electronic Profile Shift

Altering the position of electron-withdrawing nitro or electron-donating hydroxyl groups modifies the aldehyde reactivity in condensation reactions.

Quantitative Evidence for 5-Bromo-2-hydroxy-3-nitrobenzaldehyde's Differentiated Performance in Key Research Areas


Differentiated Antibacterial Activity of Metal Complexes Derived from 5-Bromo-2-hydroxy-3-nitrobenzaldehyde

Metal complexes derived from Schiff base ligands of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde exhibit moderate antibacterial activity, which is superior to the free ligands. Critically, a direct head-to-head comparison demonstrated that new Ni(II) complexes of these ligands showed enhanced antibacterial activity compared to the previously reported Cu(II) complexes of the same ligands [1]. The order of activity for Cu(II) complexes was determined to be CuL2 > CuL1 > CuL3 > CuL4, indicating that the aliphatic amine-containing complexes (CuL1, CuL2) are more potent than their aromatic analogs [2].

Ni(II) vs. Cu(II) Complexes
Head-to-head
Reported higher antibacterial activity for Ni(II) complexes relative to Cu(II) analogs
Metal center choice influences antimicrobial screening outcome
Tested against gram-positive and gram-negative bacteria
Antibacterial agents Schiff base complexes Medicinal chemistry

Influence of Aliphatic vs. Aromatic Diamines on Antibacterial Potency of Derived Cu(II) Complexes

In a comparative study of four new Cu(II) Schiff base complexes derived from 5-Bromo-2-hydroxy-3-nitrobenzaldehyde, a clear structure-activity relationship was established. The complexes synthesized with aliphatic diamines (CuL1, CuL2) demonstrated superior antibacterial potency compared to those derived from aromatic diamines (CuL3, CuL4) [1]. The observed order of activity was CuL2 > CuL1 > CuL3 > CuL4, providing a quantitative, albeit ordinal, basis for ligand design.

Diamine Influence on Activity
Head-to-head
Activity order: aliphatic diamine complexes (CuL2, CuL1) ranked above aromatic diamine complexes (CuL3, CuL4)
Aliphatic diamines reported higher potency ranking for antibacterial screening
Tested against S. typhi, E. coli, S. aureus, B. subtilis
Structure-activity relationship Schiff base complexes Antibacterial agents

Benchmark Purity and Physical Specifications for Reproducible Research Outcomes

For procurement decisions, the analytical specification of 5-Bromo-2-hydroxy-3-nitrobenzaldehyde is a key differentiator. Leading commercial sources specify a minimum purity of >97.0% as determined by both Gas Chromatography (GC) and Neutralization Titration (T) [1]. The reported melting point range is 123.0 to 127.0 °C, providing a critical quality control metric for researchers [1]. This level of defined purity and characterization is essential for ensuring reproducible synthetic outcomes and accurate biological assay results, which may not be guaranteed by lower-purity or less rigorously characterized alternatives from other vendors.

Purity & Melting Point
Specification review
Purity: >97.0% (GC)(T); MP: 123.0–127.0 °C
Defined specification supports synthetic reproducibility
Based on commercial supplier specification
Quality control Procurement Reproducibility

Demonstrated Utility as a Scaffold for Generating Structurally-Defined Metal Complexes

5-Bromo-2-hydroxy-3-nitrobenzaldehyde has a proven track record as a precursor for synthesizing well-defined Schiff base ligands and their corresponding metal complexes. The crystal structures of several Cu(II) and Ni(II) complexes derived from this aldehyde have been successfully determined by X-ray crystallography, confirming the expected coordination geometry and ligand binding modes [1][2]. This demonstrated capacity for forming crystalline, characterizable complexes is a significant advantage over other aldehydes that may yield amorphous or poorly-defined products, which can hinder structure-activity relationship studies.

Crystallizability Track Record
Reported
Cu(II) and Ni(II) complexes yield crystals suitable for X-ray structure determination
Supports structure-activity relationship and coordination geometry studies
Based on published crystal structures
Coordination chemistry Crystallography Schiff base ligands

Optimal Research and Industrial Scenarios for Procuring 5-Bromo-2-hydroxy-3-nitrobenzaldehyde


Synthesis of Schiff Base Ligands for Antibacterial Metal Complex Development

This compound is a premier choice for researchers designing new antibacterial agents based on Schiff base metal complexes. The quantitative evidence demonstrates that complexes derived from this aldehyde exhibit moderate activity, with Ni(II) complexes showing enhanced potency over their Cu(II) analogs [1]. Furthermore, the established structure-activity relationship showing superior activity of aliphatic diamine-derived complexes provides a clear and rational pathway for lead optimization [2].

Coordination Chemistry and Crystallographic Studies of Novel Metal Complexes

The proven ability of this aldehyde to form crystalline, structurally characterizable metal complexes makes it an ideal building block for fundamental studies in coordination chemistry. Researchers can confidently expect to obtain X-ray quality crystals, facilitating in-depth analysis of metal-ligand bonding, geometry, and electronic properties [1][2]. This is a key advantage over less reliable precursors.

High-Precision Organic Synthesis Requiring a Versatile Polyfunctional Building Block

For synthetic projects that demand a highly pure, trifunctional aromatic aldehyde, this compound offers a reliable starting material. The commercially available, high-purity grade (>97.0% by GC and Titration) ensures that subsequent reactions proceed with minimal interference from impurities, crucial for complex multi-step syntheses in medicinal chemistry or materials science [3].

Application
Selection Property
Validation Focus
Antibacterial metal complex development
Metal center-dependent activity context
Ni(II) vs. Cu(II) activity screening
Coordination chemistry and crystallography
Crystallizability of derived complexes
X-ray diffraction structure analysis
High-precision organic synthesis
Certified purity specification
GC and titration purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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